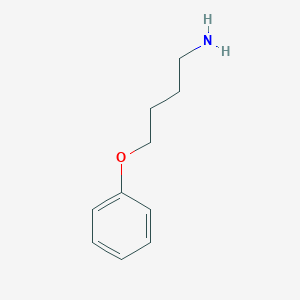

4-Phenoxybutan-1-amine

Descripción general

Descripción

Synthesis Analysis

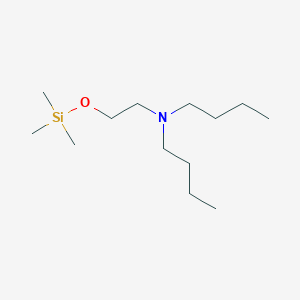

The synthesis of amine derivatives is a common theme in the provided papers. For instance, the synthesis of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid is described, involving isolation, solid-phase anion-exchange sample clean-up, and automated pre-column derivatization . Another paper discusses the synthesis of four different amine derivative compounds, confirming their structures with spectroscopy analyses . These methods could potentially be adapted for the synthesis of 4-Phenoxybutan-1-amine.

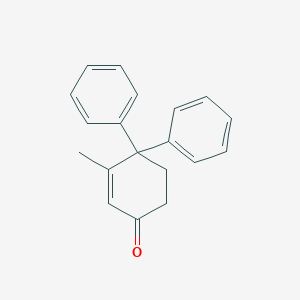

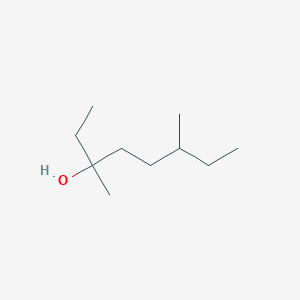

Molecular Structure Analysis

The molecular structure of amine derivatives is crucial for their chemical behavior. The papers describe the use of FT-IR, 13C NMR, and 1H NMR spectroscopy to confirm the structures of synthesized compounds . These techniques could be employed to analyze the molecular structure of 4-Phenoxybutan-1-amine, providing insights into its chemical properties and reactivity.

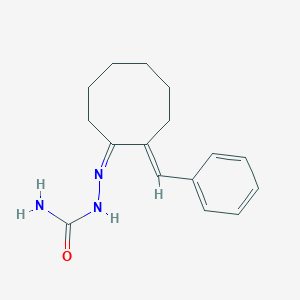

Chemical Reactions Analysis

The reactivity of amine derivatives with other chemicals is an important aspect of their behavior. One paper describes the reaction of a primary amine with 4-hydroxy-2-nonenal to form pyrroles . Another paper details the intramolecular additions of nucleophiles to 1,4-dihydropyrimidine-2(3H)-thione derivatives . These reactions highlight the potential pathways for chemical reactions involving 4-Phenoxybutan-1-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of amine derivatives are influenced by their molecular structure. The corrosion inhibition performance of amine derivatives on mild steel in HCl medium is investigated, showing that the presence of certain substituent groups can significantly enhance inhibition efficiency . The fluorescence properties of a derivatized amine compound are also evaluated, indicating a high fluorescence quantum efficiency . These studies suggest that the physical and chemical properties of 4-Phenoxybutan-1-amine could be similarly influenced by its substituent groups and molecular configuration.

Aplicaciones Científicas De Investigación

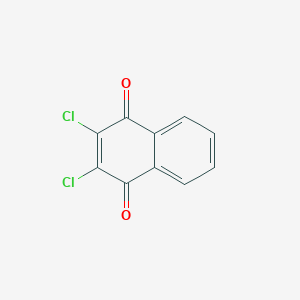

Synthesis of Halogenated Compounds : A study by D’hooghe et al. (2003) discusses the synthesis of halogenated amides, such as N-(4-chlorobutyl)butanamide, derived from plants like Aloe sabaea. This synthesis process is significant due to the use of halogenated compounds in a variety of applications, including marine organisms, algae, lichens, and higher plants (D’hooghe et al., 2003).

Graphene-Based Catalysts : Nasrollahzadeh et al. (2020) review the use of graphene-based catalysts for reducing nitro compounds to amines, highlighting the broad applications of amines in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers (Nasrollahzadeh et al., 2020).

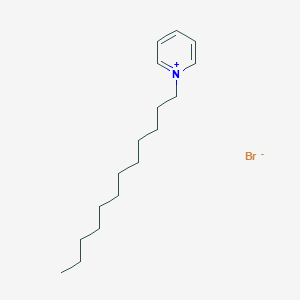

Plant Growth Retardants : Sharma and Jagdeo (2004) explore the synthesis of tertiary amines and their conversion into quaternary salts, demonstrating their application as plant growth retardants (Sharma & Jagdeo, 2004).

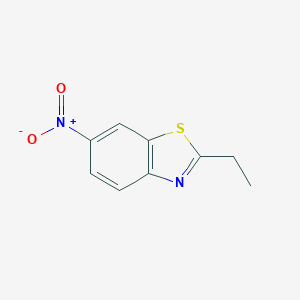

Synthesis of Heterocyclic Compounds : Singh and Kumar (1987) discuss the synthesis of condensed heterocyclic compounds using functionalized amines, indicating the relevance of these compounds in the creation of diverse chemical structures (Singh & Kumar, 1987).

Pharmaceutical Formulations : Kwong et al. (1990) describe the analysis of aminobisphosphonates in pharmaceutical formulations, showcasing the importance of amines in the development and analysis of pharmaceutical products (Kwong et al., 1990).

Corrosion Inhibitors : Boughoues et al. (2020) investigate amine derivatives as corrosion inhibitors for mild steel in acidic mediums, illustrating the practical applications of amines in material science and engineering (Boughoues et al., 2020).

Dermal Metabolism Studies : Goebel et al. (2009) study the metabolism of aminophenols in human keratinocytes, highlighting the relevance of amines in dermatological research and safety assessments (Goebel et al., 2009).

Propiedades

IUPAC Name |

4-phenoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOBVRURUPUPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276178 | |

| Record name | 4-phenoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxybutan-1-amine | |

CAS RN |

16728-66-8 | |

| Record name | 16728-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)